Ethyl 3-amino-3-(difluoromethyl)pentanoate
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Overview
Description
Ethyl 3-amino-3-(difluoromethyl)pentanoate is a chemical compound that belongs to the class of amino acid derivatives. It is commonly used in medical, environmental, and industrial research due to its unique chemical properties. The compound has a molecular weight of 195.21 g/mol and is identified by the CAS number 2375260-03-8 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(difluoromethyl)pentanoate typically involves the reaction of ethyl 3-oxo-3-(difluoromethyl)pentanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as distillation or crystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(difluoromethyl)pentanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-amino-3-(difluoromethyl)pentanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(difluoromethyl)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include the modulation of enzyme activity or the alteration of receptor signaling .
Comparison with Similar Compounds
Ethyl 3-amino-3-(difluoromethyl)pentanoate can be compared with other similar compounds, such as:
Ethyl 3-amino-3-(trifluoromethyl)pentanoate: This compound has a similar structure but with a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
Ethyl 3-amino-3-(methyl)pentanoate: This compound lacks the fluorine atoms, resulting in different biological activity and applications.
The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
ethyl 3-amino-3-(difluoromethyl)pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO2/c1-3-8(11,7(9)10)5-6(12)13-4-2/h7H,3-5,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHHQBVKUOOUPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OCC)(C(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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